1-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This particular compound features a pyrrolidine ring attached to a methoxyphenyl group through a prop-2-en-1-one linkage.
Preparation Methods
The synthesis of 1-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzaldehyde and pyrrolidine.
Reaction Conditions: The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base.
Procedure: The 2-methoxybenzaldehyde undergoes a condensation reaction with pyrrolidine in the presence of the base to form the desired product. The reaction is typically performed in a solvent such as ethanol or methanol.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or nucleophiles.
Scientific Research Applications
1-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of interest in medicinal chemistry.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications in treating diseases like cancer, infections, and inflammatory conditions.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 1-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, to exert its biological effects.
Pathways: It modulates signaling pathways involved in cell proliferation, apoptosis, and inflammation. For example, it may inhibit enzymes like cyclooxygenase or activate receptors like nuclear factor-kappa B (NF-κB).
Comparison with Similar Compounds
1-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(2-methoxyphenyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one and 1-(3-methoxyphenyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one share structural similarities.
Uniqueness: The presence of the methoxy group at the 2-position of the phenyl ring and the pyrrolidine ring imparts unique chemical and biological properties to the compound.
Properties
IUPAC Name |
1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-3-14(16)15-9-8-11(10-15)12-6-4-5-7-13(12)17-2/h3-7,11H,1,8-10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIAIULXXQPGLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCN(C2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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